molecular formula C7H6N4O2 B13703977 [3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol

[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B13703977
M. Wt: 178.15 g/mol
InChI Key: GFDMXPYMLTUKGU-UHFFFAOYSA-N
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Description

[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol is a heterocyclic compound that features a pyrimidine ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyrimidine with a suitable nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium methoxide in a solvent like methanol, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]amine
  • [3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]ethanol
  • [3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]propane

Uniqueness

Compared to its analogs, [3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group, for example, allows for additional hydrogen bonding interactions, which can enhance its binding affinity to biological targets .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

(3-pyrimidin-4-yl-1,2,4-oxadiazol-5-yl)methanol

InChI

InChI=1S/C7H6N4O2/c12-3-6-10-7(11-13-6)5-1-2-8-4-9-5/h1-2,4,12H,3H2

InChI Key

GFDMXPYMLTUKGU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C2=NOC(=N2)CO

Origin of Product

United States

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